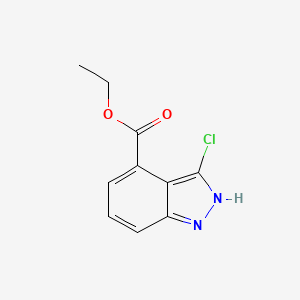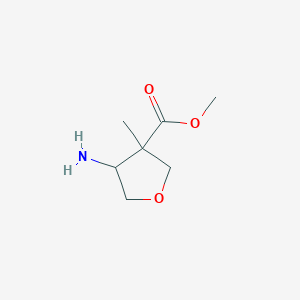![molecular formula C24H22O4 B13656873 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and aldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid in sulfuric acid for nitration reactions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with molecular targets through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s aromatic structure also allows it to participate in π-π interactions, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(4-formylphenyl)ethynyl]benzaldehyde: Similar structure but with an ethynyl linkage instead of a diethoxy substitution.
4-[4-(4-formylphenyl)phenyl]benzaldehyde: Lacks the diethoxy groups, making it less sterically hindered.
Uniqueness
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde is unique due to its diethoxy substitution, which can influence its reactivity and solubility
Propiedades
Fórmula molecular |
C24H22O4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C24H22O4/c1-3-27-23-13-22(20-11-7-18(16-26)8-12-20)24(28-4-2)14-21(23)19-9-5-17(15-25)6-10-19/h5-16H,3-4H2,1-2H3 |
Clave InChI |
DDJWOPHTKVPRQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCC)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



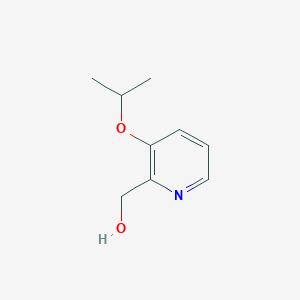
![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)

![7-Fluoropyrido[4,3-d]pyrimidine](/img/structure/B13656803.png)
![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)
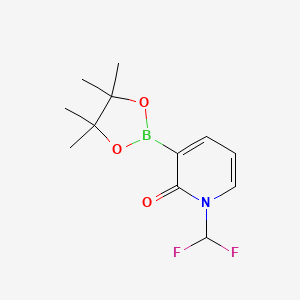

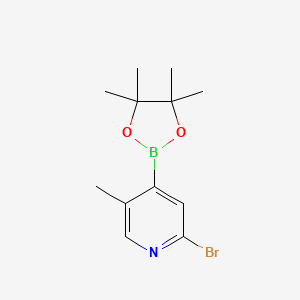
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)


